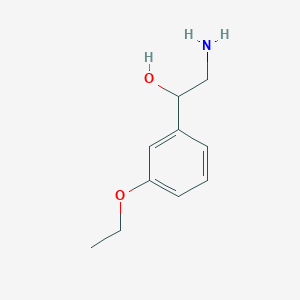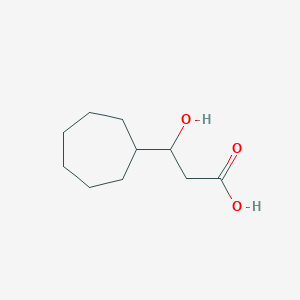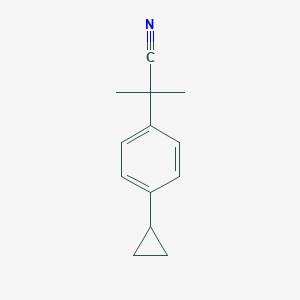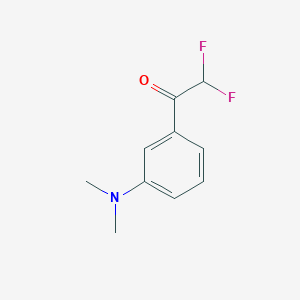
2-(4-Ethynylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethynylphenylboronic acid and 2-methylpropanoic acid.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is employed to attach the ethynyl group to the phenyl ring. This reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Acidification: The resulting intermediate is then subjected to acidification to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Ethynylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Ethynylphenylboronic acid
- 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
- Phenylglyoxal
Uniqueness
2-(4-Ethynylphenyl)-2-methylpropanoic acid is unique due to the presence of both an ethynyl group and a methylpropanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h1,5-8H,2-3H3,(H,13,14) |
InChIキー |
VXKOYDFRKHPWEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


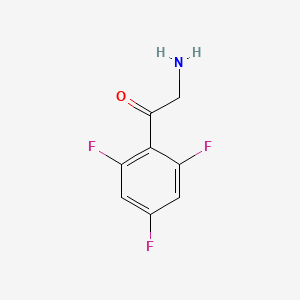
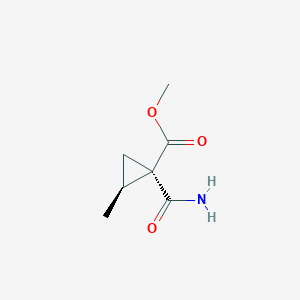
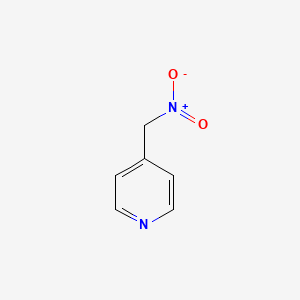
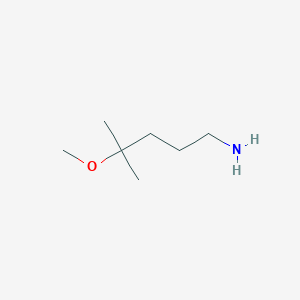
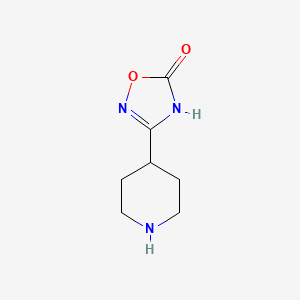
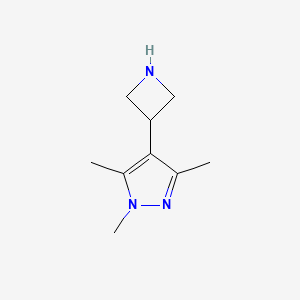
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)

![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
